molecular formula C18H19NO6S B5494667 5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid

5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid

Cat. No. B5494667
M. Wt: 377.4 g/mol
InChI Key: KSTIQUKMTSSYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid, also known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.

Mechanism of Action

5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid inhibits RTKs by binding to their ATP-binding sites, thereby preventing the phosphorylation and activation of downstream signaling pathways. It also inhibits other non-RTKs, such as fms-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF1R). 5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid has been shown to induce apoptosis and inhibit angiogenesis in tumor cells.
Biochemical and Physiological Effects:
5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid has been shown to have several biochemical and physiological effects. It inhibits angiogenesis by reducing the production of pro-angiogenic factors, such as VEGF and basic fibroblast growth factor (bFGF). It also inhibits tumor cell proliferation by blocking the activation of RTKs and downstream signaling pathways. 5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid has been shown to induce apoptosis in tumor cells by activating caspases and inhibiting anti-apoptotic proteins. It also modulates the immune system by inhibiting the activity of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).

Advantages and Limitations for Lab Experiments

5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for RTKs and other targets, which makes it a potent inhibitor. It has been extensively studied in preclinical and clinical studies, which provides a wealth of information on its mechanism of action and potential therapeutic uses. However, 5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid also has some limitations for lab experiments. It has a short half-life in vivo, which limits its effectiveness in long-term studies. It also has off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study its effects on the tumor microenvironment, such as its modulation of immune cells and stromal cells. Additionally, the development of 5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid analogs and derivatives may lead to more potent and selective inhibitors. Finally, the use of 5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid as a tool compound for the study of RTK signaling pathways and angiogenesis may provide new insights into the mechanisms of these processes.

Synthesis Methods

The synthesis of 5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid involves several steps. The first step is the preparation of the intermediate compound, 5-chloro-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, which is obtained by the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with thionyl chloride and subsequent reaction with diethylamine. The second step involves the reaction of the intermediate compound with 5-[(cyclopropylamino)sulfonyl]-2-methoxybenzoic acid to form 5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid.

Scientific Research Applications

5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid has been extensively studied for its anti-cancer properties. It inhibits several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in tumor angiogenesis, proliferation, and survival. 5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid has been shown to inhibit tumor growth and metastasis in preclinical and clinical studies. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, pulmonary hypertension, and autoimmune diseases.

properties

IUPAC Name

3-(cyclopropylsulfamoyl)-5-(3,5-dimethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-24-15-6-12(7-16(10-15)25-2)11-5-13(18(20)21)9-17(8-11)26(22,23)19-14-3-4-14/h5-10,14,19H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTIQUKMTSSYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)S(=O)(=O)NC3CC3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid

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